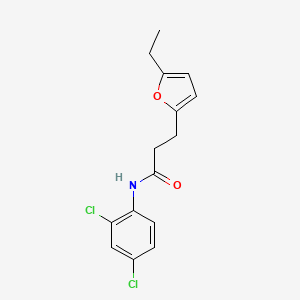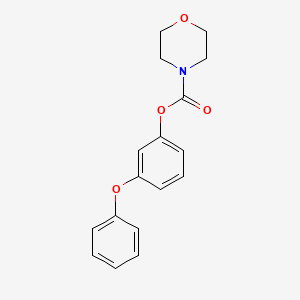
4-(4-nitrophenoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-nitrophenoxy)benzenesulfonamide, also known as NBDPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wirkmechanismus
The mechanism of action of 4-(4-nitrophenoxy)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately leads to cell death.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of specific enzymes and proteins, leading to the disruption of normal cellular processes. Physiologically, 4-(4-nitrophenoxy)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-nitrophenoxy)benzenesulfonamide in lab experiments is its high purity and yield. Additionally, it has been extensively studied in the laboratory setting, making it a well-characterized compound. However, one limitation of using 4-(4-nitrophenoxy)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-nitrophenoxy)benzenesulfonamide. One area of interest is the development of new anticancer drugs based on the structure of 4-(4-nitrophenoxy)benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-nitrophenoxy)benzenesulfonamide and its potential applications in other fields, such as material science and environmental science. Finally, the synthesis of new derivatives of 4-(4-nitrophenoxy)benzenesulfonamide may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-(4-nitrophenoxy)benzenesulfonamide involves the reaction of 4-nitrophenol with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield the final compound, 4-(4-nitrophenoxy)benzenesulfonamide. This method has been widely used in the laboratory setting and has been reported to have high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-nitrophenoxy)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-nitrophenoxy)benzenesulfonamide has been shown to have antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNRXSLSXLSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
![2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)
![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)